molecular formula C26H31N3O2 B11306124 N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11306124
M. Wt: 417.5 g/mol
InChI Key: INDBZSHMQDMDHY-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with a diethylamino group, a dimethylphenoxy group, and a pyridinylacetamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(diethylamino)benzyl chloride with a suitable base to form the benzyl intermediate.

    Coupling with Dimethylphenoxy Group: The benzyl intermediate is then reacted with 2,6-dimethylphenol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the dimethylphenoxy derivative.

    Introduction of the Pyridinylacetamide Moiety: Finally, the dimethylphenoxy derivative is reacted with 2-pyridinecarboxylic acid and a dehydrating agent like EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyridinyl positions, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis, it can be used to create more complex molecules for various applications.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential pharmacological activities could be explored, including its use as a lead compound for drug development.

    Industry: It may serve as a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide
  • N-(2,6-dimethylphenyl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological activities, making it a valuable molecule for targeted research and development.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-2-(2,6-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C26H31N3O2/c1-5-28(6-2)23-15-13-22(14-16-23)18-29(24-12-7-8-17-27-24)25(30)19-31-26-20(3)10-9-11-21(26)4/h7-17H,5-6,18-19H2,1-4H3

InChI Key

INDBZSHMQDMDHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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